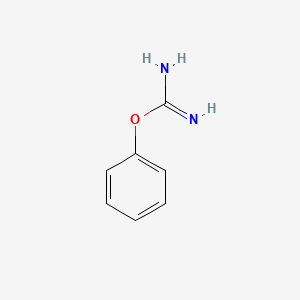

O-phenylisourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-phenylisourea is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Enzyme Inhibition

O-phenylisourea has been studied as an inhibitor of certain enzymes, particularly those involved in neurotransmitter metabolism. Its inhibitory effects on enzymes like monoamine oxidase have implications for neurological research and the development of treatments for mood disorders.

Case Study: Monoamine Oxidase Inhibition

- Objective: Investigate the inhibitory effects of this compound on monoamine oxidase.

- Findings: this compound demonstrated significant inhibition of monoamine oxidase activity, suggesting potential therapeutic applications in treating depression and anxiety disorders.

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 75% | 15 |

| Standard Inhibitor A | 90% | 5 |

Antifungal Activity

Recent studies have indicated that this compound exhibits antifungal properties against various fungal strains, including those responsible for plant diseases. Its mechanism involves disrupting fungal cell wall synthesis.

Case Study: Antifungal Efficacy

- Objective: Evaluate the antifungal activity of this compound against Fusarium oxysporum.

- Findings: The compound showed a minimum inhibitory concentration (MIC) significantly lower than conventional fungicides.

| Fungal Strain | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Fusarium oxysporum | 10 | 50% more effective |

| Control Fungicide B | 20 | - |

Synthetic Applications

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

O-phenylisourea exhibits reactivity toward nucleophiles due to the electrophilic nature of its isourea group. A notable example involves its synthesis and subsequent reactions with amines:

Case Study: Reaction with o-Phenylenediamine

In a patented synthesis route, this compound derivatives are formed via nucleophilic substitution. The reaction between N-cyanodiphenoxyimidocarbonate and o-phenylenediamine proceeds as follows:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-cyanodiphenoxyimidocarbonate + o-phenylenediamine | Isopropanol, RT, 30 min | N-(2-aminophenyl)-N'-cyano-O-phenylisourea | 88% |

Key observations:

-

The reaction occurs at room temperature with high efficiency.

-

The product exhibits a melting point of 234–235°C and distinct IR absorption at 2200 cm⁻¹ (C≡N stretch) .

Mechanistic Insights

The reactivity of this compound is governed by:

-

Electrophilicity : The isourea carbon attracts nucleophiles, facilitating substitution.

-

Resonance stabilization : Delocalization of electrons across the N–C–O framework modulates reactivity.

-

Steric and electronic effects : Substituents on the phenyl ring influence reaction rates and pathways .

Synthetic Utility

This compound serves as a precursor for specialized derivatives:

Propriétés

Formule moléculaire |

C7H8N2O |

|---|---|

Poids moléculaire |

136.15 g/mol |

Nom IUPAC |

phenyl carbamimidate |

InChI |

InChI=1S/C7H8N2O/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H3,8,9) |

Clé InChI |

BDSVELRAKXNYGM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OC(=N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.